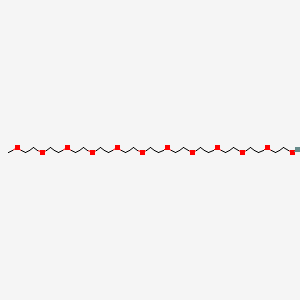

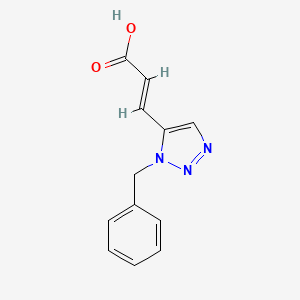

![molecular formula C27H33N5O5 B3009477 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate CAS No. 1351648-05-9](/img/structure/B3009477.png)

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of imidazole rings, piperazine substitutions, and the introduction of various functional groups. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a phenylpiperazin-1-yl)ethanone precursor, which suggests that similar electrochemical methods could be applied to the synthesis of the compound . Additionally, the synthesis of benzo[d]imidazole derivatives is reported, which could be relevant to the synthesis of the benzo[d]imidazole moiety in the target compound .

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectroscopic techniques like NMR, IR, and mass spectrometry. For example, novel ethanone derivatives have been characterized by these methods, providing insights into the structural features of the compounds . X-ray diffraction studies have also been used to determine the conformation of arylidene-imidazolone derivatives, which could be informative for understanding the three-dimensional structure of the target compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its functional groups. The presence of a benzo[d]imidazole moiety suggests potential for nucleophilic substitution reactions or participation in the formation of heterocyclic compounds . The piperazine and piperidinyl groups could be involved in reactions with electrophiles or acids, as seen in the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility, melting point, and stability. These properties are crucial for the compound's potential use as a pharmaceutical agent. For example, the thermal stability of a related compound was analyzed using TGA and DSC techniques, which could be applicable to the target compound as well . The solubility would be influenced by the presence of the oxalate group, which could enhance the compound's water solubility.

Case Studies

While specific case studies on the compound are not provided, the papers do present related compounds with various biological activities. For instance, some compounds with similar structural features have shown antileukemic activity , antimicrobial and antioxidant activities , and the ability to bind to proteins, which is important for pharmacokinetics . These studies could serve as a basis for hypothesizing the potential applications of the target compound in biological systems.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Research indicates that azole-containing piperazine derivatives, which include the structure of 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate, have shown promising antibacterial, antifungal, and cytotoxic activities. Specifically, these compounds exhibit moderate to significant antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Corrosion Inhibition

Synthesized benzimidazole derivatives, which are structurally related, have been studied for their corrosion inhibitory effects. These compounds, including variants of 1H-benzo[d]imidazole, have demonstrated significant efficiency in inhibiting corrosion of steel in acidic environments. This highlights their potential in industrial applications, especially in corrosion protection (Yadav et al., 2016).

Antileukemic Activity

Further research into similar piperidine and benzimidazole derivatives has revealed their potential in antileukemic activities. These compounds were evaluated against human leukemic cell lines and demonstrated good antiproliferative activity, indicating their potential use in cancer therapy (Vinaya et al., 2012).

Anti-inflammatory Properties

Some derivatives of 1H-benzo[d]imidazole have been synthesized and tested for anti-inflammatory activity. These studies have shown that certain compounds in this category exhibit potent anti-inflammatory effects, suggesting their application in treating inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).

Antibacterial and Antifungal Applications

Numerous studies have synthesized and evaluated the antibacterial and antifungal activities of benzimidazole and piperazine derivatives. These compounds have shown significant activity against various bacterial and fungal strains, underscoring their potential as antimicrobial agents in medical and pharmaceutical fields (Anisetti & Reddy, 2012).

Eigenschaften

IUPAC Name |

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O.C2H2O4/c31-25(29-16-14-28(15-17-29)22-6-2-1-3-7-22)19-27-12-10-21(11-13-27)18-30-20-26-23-8-4-5-9-24(23)30;3-1(4)2(5)6/h1-9,20-21H,10-19H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJIPVAYWMHAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

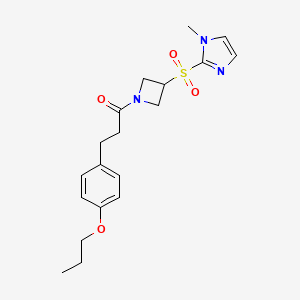

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)

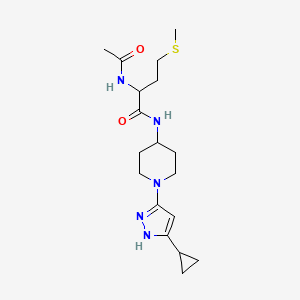

![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)

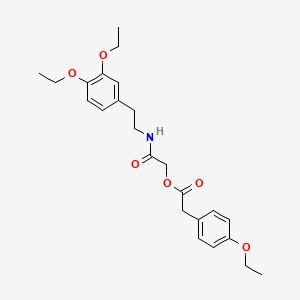

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3009410.png)

![3-((4-fluorophenyl)sulfonyl)-1-(2-hydroxyethyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3009412.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)

![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)